molecular formula C17H16N4O3S B12946350 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

Cat. No.: B12946350
M. Wt: 356.4 g/mol
InChI Key: YYCWUHMCQGNPLI-UHFFFAOYSA-N
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Description

Chemical Significance of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives occupy a pivotal role in drug discovery due to their structural adaptability and broad-spectrum bioactivity. These compounds exhibit pharmacological properties spanning antimicrobial, analgesic, anti-inflammatory, and anticancer applications. For instance, substituted benzamides have been optimized to act as dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptor modulators, demonstrating efficacy in preclinical models of schizophrenia. The benzamide core facilitates hydrogen bonding and π-π stacking interactions with biological targets, enabling precise modulation of enzymatic or receptor activity.

Table 1: Pharmacological Activities of Representative Benzamide Derivatives

Compound Class Target/Activity Key Applications Reference
Fluorinated benzamides D₂/5-HT₁A/5-HT₂A receptors Antipsychotic drug candidates
Alkoxy-substituted benzamides Histone deacetylase (HDAC) inhibition Cancer therapy
Sulfonamide-benzamide hybrids Carbonic anhydrase inhibition Antimicrobial agents

The continuous development of benzamide analogs underscores their versatility. Modifications at the para- and meta-positions of the benzene ring, such as alkoxy or amino groups, enhance target selectivity and metabolic stability. For example, introducing fluorinated substituents reduces oxidative metabolism, prolonging half-life in vivo.

Structural Motifs: Tetrahydrofuran and Thieno[2,3-d]pyrimidine in Bioactive Compounds

The tetrahydrofuran (THF) moiety in the compound serves dual roles: improving aqueous solubility and influencing conformational rigidity. THF-containing natural products, such as marine terpenoids, exhibit potent antibacterial activity against Gram-positive pathogens like Staphylococcus aureus. In synthetic drug candidates, the THF ring’s ether oxygen participates in hydrogen bonding with target proteins, while its puckered conformation restricts rotational freedom, enhancing binding affinity.

Thieno[2,3-d]pyrimidine, a bioisostere of purine bases, mimics adenine’s interactions with kinases and GPCRs. This scaffold has been engineered into antiviral, anticancer, and anti-inflammatory agents due to its ability to occupy adenine-binding pockets competitively. For instance, thieno[2,3-d]pyrimidine derivatives inhibit falcipain-2 in Plasmodium falciparum, showing submicromolar antimalarial activity.

Table 2: Structural Motifs and Their Roles in Drug Design

Motif Key Properties Example Applications Reference
Tetrahydrofuran (THF) Solubility enhancement, conformational control Antibacterial terpenoids
Thieno[2,3-d]pyrimidine Kinase inhibition, purine mimicry Antimalarial/anticancer agents

The integration of THF and thienopyrimidine in this compound likely synergizes target engagement. Molecular modeling suggests the THF moiety directs spatial orientation, while the thienopyrimidine nucleus mediates key hydrophobic and hydrogen-bonding interactions.

Historical Context of Thienopyrimidine-Based Drug Discovery

Thienopyrimidine research originated from efforts to develop purine analogs with improved metabolic stability. Early work in the 1990s identified thieno[2,3-d]pyrimidines as adenosine receptor antagonists, paving the way for CNS-targeted therapies. By the 2000s, derivatives were optimized for kinase inhibition, leading to candidates like the patented thienopyrimidines for inflammatory diseases such as rheumatoid arthritis and psoriasis.

Table 3: Milestones in Thienopyrimidine Drug Development

Year Advancement Therapeutic Area Reference
2006 Patent for thienopyrimidines in inflammatory diseases Rheumatoid arthritis, psoriasis
2019 Thieno[2,3-d]pyrimidines as CNS protective agents Neurodegenerative disorders
2022 Antimalarial thienopyrimidines targeting falcipain-2 Malaria

Recent innovations include modular synthetic routes, such as cyclizing thiophene precursors with formamide or leveraging tetrazole intermediates. These methods enable rapid diversification, accelerating structure-activity relationship (SAR) studies. For example, substituting the thienopyrimidine’s 4-position with aryl groups enhances kinase selectivity, while N-alkylation improves bioavailability.

The compound this compound epitomizes this evolution, combining historical insights with modern hybrid-design strategies. Its development reflects decades of incremental advances in heterocyclic chemistry and rational drug design.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(oxolan-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C17H16N4O3S/c18-15(22)10-1-2-13(14(7-10)24-11-3-5-23-8-11)21-16-12-4-6-25-17(12)20-9-19-16/h1-2,4,6-7,9,11H,3,5,8H2,(H2,18,22)(H,19,20,21)

InChI Key

YYCWUHMCQGNPLI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tetrahydrofuran-3-yloxy group: This step may involve nucleophilic substitution reactions.

    Formation of the benzamide moiety: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine ring.

    Reduction: Reduction reactions may target the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Overview

3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that combines a tetrahydrofuran moiety with a thieno[2,3-d]pyrimidine ring, which is known for its biological activity. The following sections detail its applications in scientific research, particularly focusing on its pharmacological properties and mechanisms of action.

Pharmacological Applications

  • Anti-Cancer Activity
    • Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. This inhibition leads to apoptosis in cancer cells with specific mutations, such as EGFR-Dell9/T790M/C797S, and induces cell cycle arrest at the G2/M phase.
    • Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in lung cancer cell lines, showcasing its potential as a targeted therapy for EGFR-mutant cancers.
  • Anti-Inflammatory Effects
    • The compound also exhibits notable anti-inflammatory properties by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models. This suggests its potential utility in treating inflammatory diseases.
    • Case Study : In experiments involving RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in inflammatory cytokine production, indicating its promise as an anti-inflammatory agent.

Research Findings

A comprehensive analysis of existing literature reveals several studies focused on this compound's applications:

Study Focus Findings Reference
Anti-Cancer ActivityInhibition of EGFR leads to apoptosis in cancer cells; effective against EGFR-mutant cancers.
Anti-InflammatorySignificant reduction in iNOS and COX-2 expression; promising results in macrophage models.
Mechanistic InsightsModulation of key signaling pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Thieno[2,3-d]pyrimidine vs. Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ): The target compound shares the thienopyrimidine core with Compound 16 but differs in substitution patterns.
  • Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives (): Compounds such as 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) feature fused cyclohexene rings, increasing lipophilicity. This contrasts with the target compound’s benzamide group, which may enhance aqueous solubility .

Substituent Analysis

  • Tetrahydrofuran-3-yloxy Group vs. Pyridine Methoxy (Patent Compound, ): The patent compound N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)benzamide shares the tetrahydrofuran-3-yloxy group with the target compound.
  • Benzofuran-Containing Derivatives (): Compounds like pyrimidino[4',5':4,5]thieno[2,3-b]pyridine incorporate benzofuran moieties, which are bulkier and more rigid than the tetrahydrofuran group in the target compound. This difference may influence binding pocket accessibility .

Pharmacological Implications

  • Kinase Inhibition Potential: The thieno[2,3-d]pyrimidine scaffold is a known kinase inhibitor pharmacophore. The tetrahydrofuran-3-yloxy group in the target compound may mimic ribose moieties in ATP, enhancing competitive binding against kinases like EGFR or VEGFR .
  • Solubility and Bioavailability: Compared to benzofuran-containing analogs (), the tetrahydrofuran group in the target compound likely improves aqueous solubility, reducing reliance on lipid carriers for cellular uptake .

Biological Activity

The compound 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of a tetrahydrofuran moiety contributes to its solubility and bioavailability.

Research indicates that the compound may act as a calcium receptor antagonist , which plays a critical role in various physiological processes, including muscle contraction and neurotransmitter release. This mechanism suggests potential applications in treating conditions associated with calcium dysregulation, such as hypertension and certain neuropsychiatric disorders .

Antitumor Activity

Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant activity against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown effectiveness as VEGFR-2 tyrosine kinase inhibitors , which are crucial for tumor angiogenesis .

Inhibition Studies

A detailed analysis of the compound's inhibitory effects on specific enzymes reveals promising results. The inhibition potency was measured using IC50 values across several assays:

CompoundTarget EnzymeIC50 (µM)
3aMIF20.1
5dMIF20.06
9kLHRH Receptor30

These values indicate that the compound possesses substantial inhibitory activity against these targets, suggesting its potential as a therapeutic agent .

Case Studies

  • LHRH Receptor Antagonism : In a study involving castrated male cynomolgus monkeys, oral administration of a related thieno[2,3-d]pyrimidine compound resulted in nearly complete suppression of plasma luteinizing hormone (LH) levels at a dosage of 30 mg/kg, demonstrating significant efficacy in modulating hormonal pathways .
  • TRPC5 Modulation : Another study focused on thieno- and furo[2,3-d]pyrimidine derivatives highlighted their role as TRPC5 modulators. These compounds were shown to influence calcium ion flux across cellular membranes, which is critical in managing neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide derivatives?

  • Methodological Answer : Multi-step synthesis routes are typical. For example:

  • Step 1 : Prepare thieno[2,3-d]pyrimidin-4-amine intermediates via cyclocondensation of 2-aminothiophene derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using acetic acid/DMSO .
  • Step 2 : Couple the amine intermediate with a tetrahydrofuran-3-yloxy-substituted benzoyl chloride using acid-amine coupling reactions in solvents like THF or dichloromethane, often with bases (e.g., triethylamine) to neutralize HCl .
  • Key Validation : Confirm structures via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1 \text{H}-NMR to verify proton environments (e.g., tetrahydrofuran oxygen-linked protons at δ 3.5–4.5 ppm) and 13C^{13} \text{C}-NMR to confirm carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensure stoichiometric agreement with theoretical values .

Q. What in vitro assays are standard for evaluating preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with amoxicillin as a positive control .
  • Enzyme Inhibition : CHK1 inhibition assays using kinase activity kits (e.g., ADP-Glo™) and IC50_{50} determination via dose-response curves .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Verify experimental conditions (e.g., cell lines, enzyme batches, incubation times). For example, CHK1 inhibition may vary due to ATP concentration differences .
  • Compound Purity : Re-evaluate purity via HPLC (>95%) to exclude impurities affecting activity .
  • Structural Confirmation : Re-examine NMR data to rule out regioisomeric byproducts (e.g., incorrect substitution on thienopyrimidine) .

Q. What strategies improve the yield of the key coupling reaction between tetrahydrofuran-3-yloxy intermediates and thieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .
  • Catalysis : Employ coupling agents like HATU or DCC to activate the carbonyl group of benzoyl chloride .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chloride) .

Q. How can computational methods predict the binding mode of this compound to CHK1?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into CHK1’s ATP-binding pocket (PDB ID: 3JVR). Focus on hydrogen bonds between the benzamide carbonyl and Glu85/Asp148 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Trifluoromethyl Substitution : Introduce CF3_3 groups at the benzamide para-position to increase lipophilicity and resistance to oxidative metabolism .
  • Heterocycle Replacement : Replace tetrahydrofuran with morpholine to improve solubility and reduce CYP450-mediated degradation .
  • In Vivo Validation : Perform microsomal stability assays (human liver microsomes) and pharmacokinetic studies in rodent models .

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